Talopram hydrochloride Talopram hydrochloride Talopram hydrochloride is a the HCl salt of Talopram -- a selective norepinephrine reuptake inhibitor (NRI). Along with talsupram, talopram is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, as well as to melitracen.
Brand Name: Vulcanchem
CAS No.: 7013-41-4
VCID: VC0544495
InChI: InChI=1S/C20H25NO.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H
SMILES: CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl
Molecular Formula: C20H26ClNO
Molecular Weight: 331.9 g/mol

Talopram hydrochloride

CAS No.: 7013-41-4

Inhibitors

VCID: VC0544495

Molecular Formula: C20H26ClNO

Molecular Weight: 331.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Talopram hydrochloride - 7013-41-4

CAS No. 7013-41-4
Product Name Talopram hydrochloride
Molecular Formula C20H26ClNO
Molecular Weight 331.9 g/mol
IUPAC Name 3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C20H25NO.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H
Standard InChIKey JZXJIRQPHHWYGC-UHFFFAOYSA-N
SMILES CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl
Canonical SMILES CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl
Appearance Solid powder
Description Talopram hydrochloride is a the HCl salt of Talopram -- a selective norepinephrine reuptake inhibitor (NRI). Along with talsupram, talopram is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, as well as to melitracen.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 7182-51-6 (Parent)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AY 21554, AY-21,554; LU 3-010, LU3-010, Phtalapromine hydrochloride, Talopram HCl, Talopram hydrochloride
Reference 1: Larsen MA, Plenge P, Andersen J, Eildal JN, Kristensen AS, Bøgesø KP, Gether U, Strømgaard K, Bang-Andersen B, Loland CJ. Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. Br J Pharmacol. 2016 Mar;173(5):925-36. doi: 10.1111/bph.13411. Epub 2016 Feb 8. PubMed PMID: 26699847; PubMed Central PMCID: PMC4761100.
2: Eildal JN, Andersen J, Kristensen AS, Jørgensen AM, Bang-Andersen B, Jørgensen M, Strømgaard K. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies. J Med Chem. 2008 May 22;51(10):3045-8. doi: 10.1021/jm701602g. Epub 2008 Apr 23. PubMed PMID: 18429609.
3: Schou M, Sóvágó J, Pike VW, Gulyás B, Bøgesø KP, Farde L, Halldin C. Synthesis and positron emission tomography evaluation of three norepinephrine transporter radioligands: [C-11]desipramine, [C-11]talopram and [C-11]talsupram. Mol Imaging Biol. 2006 Jan-Feb;8(1):1-8. PubMed PMID: 16322935.
4: McConathy J, Owens MJ, Kilts CD, Malveaux EJ, Camp VM, Votaw JR, Nemeroff CB, Goodman MM. Synthesis and biological evaluation of [11C]talopram and [11C]talsupram: candidate PET ligands for the norepinephrine transporter. Nucl Med Biol. 2004 Aug;31(6):705-18. PubMed PMID: 15246361.
PubChem Compound 71176
Last Modified Nov 11 2021
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